molecular formula C15H19NO4 B8058692 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid

Cat. No.: B8058692
M. Wt: 277.31 g/mol
InChI Key: AITYSYLDYGPVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is an organic compound with the molecular formula C15H19NO4. This compound is characterized by the presence of a benzoic acid moiety attached to a cyclopropyl group, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment to the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclopropyl intermediate with a benzoic acid derivative, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are typical reagents for peptide coupling.

Major Products Formed

    Hydrolysis: The major product is the free amine derivative of the compound.

    Substitution Reactions: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.

    Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of protease inhibitors and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and binding properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar in structure but contains a piperidine ring instead of a cyclopropyl group.

    4-(1-(Tert-butoxycarbonyl)amino)ethyl)benzoic acid: Contains an ethyl group instead of a cyclopropyl group.

Uniqueness

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid is unique due to the presence of the cyclopropyl group, which introduces ring strain and can influence the compound’s reactivity and binding properties. This makes it particularly useful in the synthesis of strained ring systems and in the study of molecular interactions involving cyclopropyl groups.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(8-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITYSYLDYGPVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.